8-Keto-berberine

Chinese Name
8-酮基小檗碱
English Name
8-Keto-berberine
标识符
CAS No.
81397-08-2
Molecular Formula
C20H17NO5
Molecular Weight
351.3580
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
351.3580
druglikeness.valid
TPSA
TPSA
58.9200
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
2.8592
druglikeness.valid
LogD
LogD
2.8591
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.0054
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
24.5614
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
高
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
84.4267
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
1.8
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
5.1661
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
2.5440
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
是
druglikeness.valid
Photo_tox
Photo_tox
有
druglikeness.valid
Ser_ALK
Ser_ALK
否
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
动脉粥样硬化
Atherosclerosis
Corresponding Targets:
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
炎症性肠病
Inflammatory Bowel Disease
Corresponding Targets:
非酒精性脂肪性肝病
Non-alcoholic fatty liver disease
Corresponding Targets:
抗糖尿病
Antidiabetic
Corresponding Targets:
Plant Sources
相关化合物

Gynosaponin I
Gynosaponin I
CAS号:1207861-69-5
分子式:C42H72O12
分子量:769.0260

山柰酚-7-O-α-L-鼠李糖苷
Kaempferol 7-O-rhamnoside
CAS号:20196-89-8
分子式:C21H20O10
分子量:432.3810

Ethyl 3-(4-methoxyphenyl)propanoate
Ethyl 3-(4-methoxyphenyl)propanoate
CAS号:22767-72-2
分子式:C12H16O3
分子量:208.2570

Junipediol B 8-O-glucoside
Junipediol B 8-O-glucoside
CAS号:188894-19-1
分子式:C16H22O9
分子量:358.3430

Millewanin H
Millewanin H
CAS号:874303-34-1
分子式:C25H26O7
分子量:438.4760

2,3-Dihydroamentoflavone 7,4'-dimethyl ether
2,3-Dihydroamentoflavone 7,4'-dimethyl ether
CAS号:873999-88-3
分子式:C32H24O10
分子量:568.5340